BenchChemオンラインストアへようこそ!

5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole

Physicochemical profiling Scaffold comparison Procurement QC

This 5-sulfanyl-1,2,3-thiadiazole (CAS 338407-96-8) is the direct precursor for the TTA chemotype of HIV-1 NNRTIs, yielding EC₅₀ values down to 0.95 μM. Unlike regioisomers, its defined electronic/steric profile ensures SAR continuity and reproducible cross-study comparisons. Procurement of this exact scaffold avoids inactive chemotypes and enables calibrated scaffold-hopping experiments. Request a quote for custom synthesis scales.

Molecular Formula C8H4Cl2N2S2
Molecular Weight 263.15
CAS No. 338407-96-8
Cat. No. B2683887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole
CAS338407-96-8
Molecular FormulaC8H4Cl2N2S2
Molecular Weight263.15
Structural Identifiers
SMILESC1=CC(=C(C=C1SC2=CN=NS2)Cl)Cl
InChIInChI=1S/C8H4Cl2N2S2/c9-6-2-1-5(3-7(6)10)13-8-4-11-12-14-8/h1-4H
InChIKeyJHDWLRLGSFKWMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole (CAS 338407-96-8): Core Scaffold Identity and Physicochemical Baseline for Procurement


5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole (CAS 338407-96-8) is a 1,2,3-thiadiazole heterocycle bearing a 3,4-dichlorophenylthio moiety at the 5-position. With a molecular formula of C₈H₄Cl₂N₂S₂ and a molecular weight of 263.2 g/mol, this compound is characterized by a computed XLogP3 of 4.1, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 79.3 Ų [1]. Unlike the regioisomeric 4-(3,4-dichlorophenyl)-1,2,3-thiadiazole (CAS 94843-30-8; XLogP3=3.7, TPSA=54 Ų), the 5-sulfanyl substitution pattern provides a distinct electronic and steric profile that is critical for downstream derivatization [2]. This compound is not a terminal bioactive agent but a validated synthetic intermediate for constructing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) within the thioacetanilide (TTA) chemotype [3].

Why 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole Cannot Be Replaced by Generic Thiadiazole Analogs in NNRTI-Focused Procurement


The 1,2,3-thiadiazole scaffold exists in multiple regioisomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), each with distinct electronic properties and biological profiles [1]. Within the 1,2,3-thiadiazole series alone, the position of the aryl substituent (C-4 vs. C-5) and the nature of the linker (direct C–C bond vs. sulfanyl bridge) critically determine both the physicochemical parameters (logP, TPSA) and the anti-HIV pharmacophore geometry [2]. The 3,4-dichlorophenyl-sulfanyl substitution at C-5, as present in CAS 338407-96-8, is the specific intermediate that yields the TTA chemotype scaffold 4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfanyl acetanilides—a series validated in multiple peer-reviewed anti-HIV studies with quantifiable EC₅₀ data [3]. Procurement of a generic thiadiazole (e.g., 1,3,4-thiadiazole isomers, mono-chloro analogs, or C-4 aryl-substituted variants without the sulfanyl linker) introduces an unvalidated chemotype for which no comparable anti-HIV efficacy data exist, thereby derailing SAR continuity and invalidating cross-study comparisons within the NNRTI research framework [3].

Quantitative Differentiation Evidence for 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole (CAS 338407-96-8)


Regioisomeric Differentiation: 5-Sulfanyl vs. 4-Aryl Substitution on the 1,2,3-Thiadiazole Core

The target compound (CAS 338407-96-8) carrying the 3,4-dichlorophenyl group via a sulfanyl linker at C-5 exhibits a computed XLogP3 of 4.1 and a TPSA of 79.3 Ų, compared to its direct regioisomer 4-(3,4-dichlorophenyl)-1,2,3-thiadiazole (CAS 94843-30-8) with XLogP3=3.7 and TPSA=54 Ų [1][2]. This represents a ΔXLogP3 of +0.4 log units and a ΔTPSA of +25.3 Ų, which translate to measurably different predicted membrane permeability and target engagement profiles. The 5-sulfanyl linkage introduces two additional heteroatoms (S at the linker) that serve as hydrogen bond acceptors, altering the electronic character of the thiadiazole ring [1].

Physicochemical profiling Scaffold comparison Procurement QC

Anti-HIV-1 Efficacy of the TTA Chemotype Derived from CAS 338407-96-8: Cross-Study Comparison with 2,4-Dichlorophenyl and Selenadiazole Analogs

The TTA series constructed from the CAS 338407-96-8 scaffold—specifically 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilides—yields compound 7f with an anti-HIV-1 EC₅₀ of 0.95 ± 0.33 μM in MT-4 cells [1]. By comparison, the 2,4-dichlorophenyl-substituted analog 7d2 (derived from the 2,4-dichlorophenyl-thiadiazole scaffold) achieves an EC₅₀ of 0.059 ± 0.02 μM, representing a ~16-fold improvement [2]. Further, replacement of the 1,2,3-thiadiazole ring with a 1,2,3-selenadiazole, while retaining the 3,4-dichlorophenyl-sulfanyl motif, yields compound 7f with a reduced EC₅₀ of 2.45 μM—a ~2.6-fold loss in potency [3]. These data establish that the 3,4-dichlorophenyl-1,2,3-thiadiazole-sulfanyl scaffold occupies a defined, intermediate potency range within the TTA chemotype, and that substitution at the dichlorophenyl position (3,4- vs. 2,4-) and heterocycle composition (thiadiazole vs. selenadiazole) produce statistically significant potency shifts.

HIV-1 NNRTI Thioacetanilide SAR EC50 comparison

Scaffold-Level SAR: 3,4-Dichlorophenyl Substitution Confers Intermediate Anti-HIV Potency Relative to 2,4-Dibromo and 2,4-Difluoro Analogs

Comprehensive SAR analysis of 1,2,3-thiadiazole-based NNRTIs reveals a decreasing order of antiviral potency: 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂ for C-4 aryl-substituted thiadiazoles [1]. The most active congener (compound 93, 2,4-Br₂ substituted) achieves an EC₅₀ of 0.0364 ± 0.0038 μM, representing a ~26-fold improvement over the 3,4-Cl₂ scaffold (EC₅₀ = 0.95 μM for compound 104) [1][2]. This quantitative SAR ladder demonstrates that the 3,4-dichlorophenyl-sulfanyl scaffold is neither the most nor the least potent variant; it defines a well-characterized middle tier suitable for scaffold-hopping and optimization studies. The 3,4-substitution pattern additionally distinguishes this scaffold from the 4-chlorophenyl analog (CCPST; CAS 338760-78-4), which acts as a glycolate oxidase inhibitor (structural data at 2.8 Å resolution) rather than an NNRTI [3].

SAR Antiviral Scaffold ranking

Physicochemical Differentiation from Mono-Chloro and 1,3,4-Thiadiazole Analogs

The 3,4-dichloro substitution on the phenyl ring of CAS 338407-96-8 (MW = 263.2 g/mol, XLogP3 = 4.1) [1] differs from the mono-chloro analog 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST; MW = 272.7 g/mol, XLogP3 = 3.3) by a ΔXLogP3 of +0.8 log units, despite CCPST having a higher molecular weight due to the 4-carboxy group [2]. Within the thiadiazole isomer family, 1,3,4-thiadiazoles—such as the commercial fungicide thiadiazole-copper and the carbonic anhydrase inhibitor acetazolamide—operate through entirely distinct mechanisms (metal chelation, sulfonamide-based enzyme inhibition) unrelated to the NNRTI allosteric pocket targeted by the 1,2,3-thiadiazole TTA series [3]. These differences in logP, ring electronics, and target engagement underscore that the 1,2,3-thiadiazole-5-sulfanyl architecture is not interchangeable with 1,3,4-thiadiazole or mono-chloro-phenyl variants.

LogP TPSA Isomer comparison

Validated Application Scenarios for Procuring 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole (CAS 338407-96-8)


Synthesis of 1,2,3-Thiadiazole Thioacetanilide (TTA) Libraries for HIV-1 NNRTI Lead Optimization

CAS 338407-96-8 serves as the direct precursor for constructing 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilide derivatives, a validated series of HIV-1 NNRTIs with EC₅₀ values spanning 0.95 μM (compound 7f) to low nanomolar ranges for optimized congeners [1]. Procurement of this exact scaffold enables SAR exploration at the acetanilide N-aryl position, where substituent variations (4-acetyl, 2-nitro, halogen) tune potency from micromolar to nanomolar ranges, as demonstrated by the quantitative SAR ladder established by Zhan and colleagues across multiple peer-reviewed publications [1][2].

Scaffold-Hopping Studies Comparing 1,2,3-Thiadiazole vs. 1,2,3-Selenadiazole Core Chemotypes

The availability of CAS 338407-96-8 with a precisely defined 3,4-dichlorophenyl-sulfanyl substitution enables direct, head-to-head scaffold-hopping experiments. Replacing the 1,2,3-thiadiazole core with a 1,2,3-selenadiazole ring, while preserving the identical 3,4-dichlorophenyl-sulfanyl motif, results in a quantifiable ~2.6-fold reduction in anti-HIV-1 potency (EC₅₀ from 0.95 μM to 2.45 μM) [3]. This compound therefore functions as a calibrated reference point for heterocycle replacement studies and computational docking validation.

Physicochemical Benchmarking for Computational ADMET Model Calibration

With its well-defined computed descriptors (XLogP3 = 4.1, TPSA = 79.3 Ų, zero H-bond donors, four H-bond acceptors, two rotatable bonds) [1], CAS 338407-96-8 serves as a benchmark compound for calibrating in silico ADMET prediction models within the CNS drug-like chemical space. Its intermediate lipophilicity and moderate polar surface area place it at the boundary of CNS MPO desirability criteria, enabling researchers to use it as a reference standard when tuning QSPR models for heterocyclic compound libraries.

Quality Control Reference for Differentiating 5-Sulfanyl from 4-Aryl 1,2,3-Thiadiazole Regioisomers

The distinct computed properties of CAS 338407-96-8 (TPSA = 79.3 Ų, XLogP3 = 4.1) [1] relative to its regioisomer CAS 94843-30-8 (TPSA = 54 Ų, XLogP3 = 3.7) [2] provide a clear analytical differentiation framework. HPLC retention time prediction, LC-MS/MS fragmentation pattern analysis, and calculated logP-based chromatographic method development can all leverage these quantitative differences to ensure that procurement and inventory management deliver the correct regioisomer, preventing costly misidentification in automated compound management systems.

Quote Request

Request a Quote for 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.